molecular formula C11H11NO3 B2890055 5,6-dimethoxy-1,2-dihydroquinolin-2-one CAS No. 170959-00-9

5,6-dimethoxy-1,2-dihydroquinolin-2-one

Cat. No.: B2890055
CAS No.: 170959-00-9
M. Wt: 205.213
InChI Key: SOYWNDKFBDNDRD-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolin-2-one family. This compound is characterized by the presence of two methoxy groups at the 5th and 6th positions of the quinoline ring. Quinolin-2-ones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Scientific Research Applications

5,6-Dimethoxy-1H-quinolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Safety and Hazards

The safety data sheet for 5,6-Dimethoxyindole, a similar compound, mentions that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of dual inhibitors as new generation anticoagulants is an urgent problem . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5,6-dimethoxyanthranilic acid with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinolin-2-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the quinolin-2-one to its corresponding dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinolin-2,3-dione derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolone: Known for its antimicrobial properties.

    2-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.

    4-Quinolinol: Studied for its potential therapeutic applications.

Uniqueness

5,6-Dimethoxy-1H-quinolin-2-one is unique due to the presence of methoxy groups at the 5th and 6th positions, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5,6-dimethoxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-5-4-8-7(11(9)15-2)3-6-10(13)12-8/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYWNDKFBDNDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=O)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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